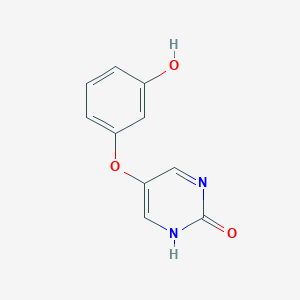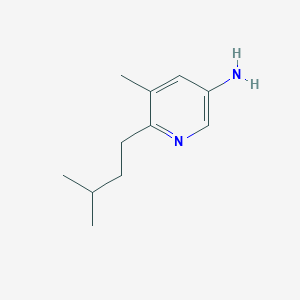
4-Chloro-N-(1-cyclopropylethyl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-N-(1-cyclopropylethyl)aniline is an organic compound with the molecular formula C11H14ClN. This compound is characterized by the presence of a chloro group attached to the benzene ring and a cyclopropylethyl group attached to the nitrogen atom of the aniline. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-N-(1-cyclopropylethyl)aniline can be achieved through several methods:
Nucleophilic Substitution: This involves the reaction of 4-chloroaniline with 1-cyclopropylethyl halide under basic conditions.
Palladium-Catalyzed Amination: This method involves the use of palladium catalysts to facilitate the amination of 4-chlorobenzene with 1-cyclopropylethylamine.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-N-(1-cyclopropylethyl)aniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction may produce various amines.
Scientific Research Applications
4-Chloro-N-(1-cyclopropylethyl)aniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It can be used in the study of enzyme interactions and metabolic pathways.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Chloro-N-(1-cyclopropylethyl)aniline involves its interaction with specific molecular targets. The chloro group and the cyclopropylethyl group play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes or receptors, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
4-Chloroaniline: Lacks the cyclopropylethyl group, making it less sterically hindered.
N-(1-cyclopropylethyl)aniline: Lacks the chloro group, affecting its reactivity.
Uniqueness
4-Chloro-N-(1-cyclopropylethyl)aniline is unique due to the presence of both the chloro and cyclopropylethyl groups, which confer distinct chemical properties and reactivity compared to its analogs .
Properties
Molecular Formula |
C11H14ClN |
|---|---|
Molecular Weight |
195.69 g/mol |
IUPAC Name |
4-chloro-N-(1-cyclopropylethyl)aniline |
InChI |
InChI=1S/C11H14ClN/c1-8(9-2-3-9)13-11-6-4-10(12)5-7-11/h4-9,13H,2-3H2,1H3 |
InChI Key |
XLIBPEHRABKSAX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1CC1)NC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


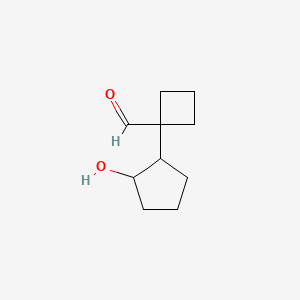
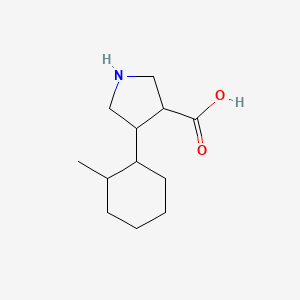
![Methyl 2-[2-(3-nitrophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate](/img/structure/B13249048.png)
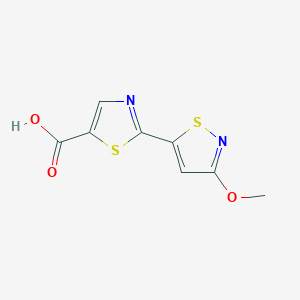
amine](/img/structure/B13249056.png)
![1-[1-(Aminomethyl)cyclobutyl]but-3-yn-1-one](/img/structure/B13249075.png)
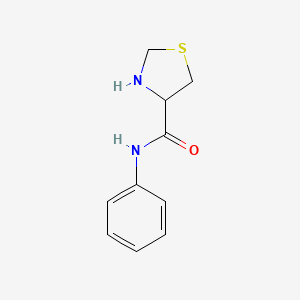
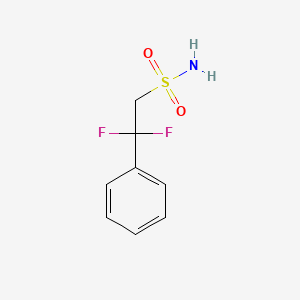
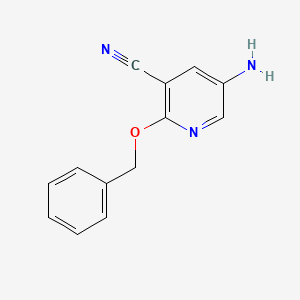
![(5R)-5-[(1R)-2-(Cyclohexylsulfanyl)-1-hydroxyethyl]-3,4-dihydroxy-2,5-dihydrofuran-2-one](/img/structure/B13249086.png)
![[(2S,5R)-5-[4-(Trifluoromethyl)phenyl]oxan-2-yl]methanol](/img/structure/B13249098.png)

